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Compound of Interest

Compound Name: ML 2-23

Cat. No.: B15578717

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and application of ML223, a
small molecule probe that allosterically inhibits the protein-protein interaction between Core-
Binding Factor Subunit Beta (CBF[3) and Runt-related transcription factor 1 (RUNX1). This
interaction is a critical driver in certain types of acute myeloid leukemia (AML), particularly
those with the inv(16) chromosomal inversion, making ML223 a valuable tool for research and
preclinical studies in this area.[1][2]

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid
growth of abnormal myeloid cells in the bone marrow and blood. Chromosomal translocations
involving the genes encoding RUNX1 and CBFf3 are common in AML and lead to the formation
of fusion proteins that disrupt normal hematopoiesis.[1] The RUNX1-CBF[ heterodimer is a key
transcriptional regulator, and its disruption by small molecules represents a promising
therapeutic strategy.[1] ML223 was identified as a potent inhibitor of the RUNX1-CBF[3
interaction, showing activity in cellular and in vivo models of AML.[2]

Data Presentation

The following table summarizes the available quantitative data for ML223.
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Parameter Value Cell Line/System Reference
IC50 (CBFp::RUNX1 _ _

. 8.6 uM Biochemical Assay --INVALID-LINK--
Interaction)
IC50 (Cell Viability) Not Publicly Available ME-1 --INVALID-LINK--
IC50 (Cell Viability) Not Publicly Available Kasumi-1
IC50 (Cell Viability) Not Publicly Available SKNO-1

Experimental Protocols
Synthesis of ML223

While a detailed, step-by-step synthesis protocol for ML223 is not publicly available, the
following represents a general synthetic route based on the synthesis of analogous compounds
reported in the NIH Probe Report for ML223. This synthesis involves a key coupling reaction.

General Coupling Reaction Protocol:

e To a solution of (2-amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone (1.0 equivalent) in a
suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add the
desired carboxylic acid (1.2 equivalents).

e Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like
diisopropylethylamine (DIEA) (2.0 equivalents).

« Stir the reaction mixture at room temperature overnight.

e Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

o Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and
wash with saturated sodium bicarbonate solution and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.

Note: The specific starting materials and purification conditions for ML223 itself are not detailed

in the public domain. Researchers should refer to the general principles of amide bond

formation and adapt the protocol accordingly.

In Vitro Treatment of AML Cells with ML223

This protocol describes the treatment of AML cell lines (e.g., ME-1, Kasumi-1, SKNO-1) with
ML223 to assess its effect on cell viability and proliferation.

Materials:

AML cell lines (ME-1, Kasumi-1, SKNO-1)

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

ML223 stock solution (e.g., 10 mM in DMSO)

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

Incubator (37°C, 5% CO2)

Plate reader for luminescence or absorbance

Procedure:

Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
culture medium.

Incubate the plate for 24 hours to allow the cells to acclimate.

Prepare a serial dilution of ML223 in culture medium from the stock solution. A typical
concentration range to test would be from 0.1 uM to 100 pM. Include a DMSO-only control.

Add 100 pL of the diluted ML223 or DMSO control to the appropriate wells.
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Incubate the plate for 48-72 hours.

Assess cell viability using a chosen reagent according to the manufacturer's instructions.

Measure the signal (luminescence or absorbance) using a plate reader.

Calculate the IC50 value by plotting the percentage of cell viability against the log of the
ML223 concentration and fitting the data to a dose-response curve.

In Vivo Murine Model of Leukemia Treated with ML223

This protocol provides a general framework for evaluating the efficacy of ML223 in a murine
model of AML, based on the study described in the NIH Probe Report.[2]

Materials:

Immunodeficient mice (e.g., NOD/SCID)

e AML cells for injection (e.g., murine leukemia cells from a Cbfb-MYH11 knock-in model)[2]
e ML223

» Vehicle for in vivo administration (e.g., formulated in transgenic dough)[2]

o Standard chemotherapy agents for combination studies (optional, e.g., cytarabine,
doxorubicin)[2]

o Equipment for retro-orbital or tail vein injection
 Calipers for tumor measurement (if applicable)
* Flow cytometer for analyzing peripheral blood

Procedure:

o Leukemia Cell Transplantation: Irradiate recipient mice to ablate their hematopoietic system.
Inject a known number of AML cells (e.g., 250,000-500,000 cells/mouse) via retro-orbital or
tail vein injection.[2]
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Treatment Initiation: Allow the leukemia to establish for a set period (e.g., 10 days).[2]

Drug Administration: Administer ML223 to the mice. The NIH study utilized a dose of 300
mg/kg/day incorporated into transgenic dough for up to 30 days.[2] A control group should
receive the vehicle only.

Combination Therapy (Optional): If studying combination effects, administer standard
chemotherapy agents (e.g., cytarabine at 100 mg/kg/day IP for 6 days, doxorubicin at 3
mg/kg/day IP for 4 days) concurrently with or in a specified sequence with ML223.[2]

Monitoring: Monitor the mice daily for signs of iliness and weight loss. Collect peripheral
blood samples bi-weekly via retro-orbital bleeding to monitor the percentage of leukemic
cells by flow cytometry.[2]

Endpoint: Sacrifice moribund mice and perform a necropsy to confirm the diagnosis of
terminal leukemia.[2] Analyze survival data and the leukemic burden in various organs (e.g.,
bone marrow, spleen).

Mandatory Visualizations
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Caption: General synthetic workflow for ML223 via amide coupling.
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Caption: RUNX1-CBFf signaling in normal and leukemic cells, and the inhibitory action of
ML223.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Practical Guide to the Synthesis and Application of
ML223 for Leukemia Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578717#practical-guide-to-synthesizing-ml-2-23-
for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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